molecular formula C26H29NO3 B2821538 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide CAS No. 923201-82-5

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide

Cat. No.: B2821538
CAS No.: 923201-82-5
M. Wt: 403.522
InChI Key: FYJDPXVLYWXSCK-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a chromen-4-one (coumarin-derived) core substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a cyclohexanecarboxamide moiety. The chromen-4-one scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the tert-butyl group enhances hydrophobicity and steric bulk.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-26(2,3)19-11-9-17(10-12-19)23-16-22(28)21-14-13-20(15-24(21)30-23)27-25(29)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDPXVLYWXSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the chromenone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its unique structural features.

Structural Characteristics

The compound features a chromenone core characterized by a fused benzopyran ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the tert-butylphenyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets. The cyclohexanecarboxamide moiety further contributes to its chemical reactivity and biological profile.

Property Details
Molecular Formula C27H29NO3
Molecular Weight 425.53 g/mol
IUPAC Name This compound
CAS Number Not available

Antioxidant Activity

Compounds with chromenone structures often exhibit significant antioxidant properties. Research indicates that derivatives of chromenones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant capacity of this compound remains to be fully elucidated but is expected based on its structural analogs.

Anti-inflammatory Effects

Chromone derivatives are well-documented for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Investigating the anti-inflammatory activity of this compound could yield valuable insights into its therapeutic potential.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step organic reactions starting from commercially available chromenone derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
  • Biological Assays :
    • Preliminary biological assays have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties. Further in vitro studies are required to quantify these effects.
  • Mechanism of Action Studies :
    • Research into the mechanism of action for chromenones has shown interactions with various molecular targets, including kinases and transcription factors involved in cell cycle regulation and apoptosis. Understanding how this compound interacts at a molecular level could provide insights into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key differences between the target compound and related analogs:

Compound Name (IUPAC) Amide Substituent Chromen-4-one Substitution Key Functional Groups Physical Form (Reported)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide (Target) Cyclohexanecarboxamide 2-(4-tert-butylphenyl), 7-amide Aromatic core, bulky tert-butyl, flexible cyclohexane Not reported
N-(Heptan-4-yl)cyclohexanecarboxamide Heptan-4-yl None (alkyl chain only) Flexible alkyl chain, cyclohexane White solid (mp not reported)
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide 3-Phenylprop-2-enamide 2-(4-tert-butylphenyl), 7-amide Aromatic core, E-configuration, rigid phenylpropenamide Not reported

Key Observations :

  • Target vs. Alkyl Analogs (): The alkyl-substituted analogs lack the chromen-4-one scaffold, resulting in reduced aromaticity and intermolecular interactions. Their synthesis yields (64–66%) suggest moderate efficiency under copper-catalyzed conditions . The cyclohexane group in the target compound may enhance solubility in non-polar solvents compared to linear alkyl chains.
  • Target vs. Phenylpropenamide Analog (): The phenylpropenamide analog replaces the cyclohexane with a rigid, planar 3-phenylprop-2-enamide group. However, this rigidity could reduce solubility compared to the flexible cyclohexane group in the target compound.
Spectroscopy:
  • NMR : Alkyl analogs (e.g., N-(Heptan-4-yl)cyclohexanecarboxamide) exhibit characteristic signals for cyclohexane (δ 1.18–2.04 ppm) and alkyl chains (δ 0.89 ppm for terminal methyl) in $^1$H NMR . The target compound’s aromatic protons (chromen-4-one and tert-butylphenyl) would likely resonate at δ 6.5–8.5 ppm.
  • IR : Strong carbonyl stretches (~1635 cm$^{-1}$ for amide C=O) are common in analogs . The target compound may show additional peaks for chromen-4-one carbonyl (~1700 cm$^{-1}$).

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